methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Description
The compound methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic aromatic system (quinazoline-2,4-dione core) with a substituted hexyl chain and a furan-containing amide side chain. Structural analysis of such compounds typically employs X-ray crystallography and computational tools like the SHELX suite for refinement .
Properties
IUPAC Name |
methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-29-20(27)14-8-9-16-17(12-14)23-21(28)24(19(16)26)10-4-2-3-7-18(25)22-13-15-6-5-11-30-15/h5-6,8-9,11-12H,2-4,7,10,13H2,1H3,(H,22,25)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDMOPIVJKTJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[6-(furan-2-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a compound that belongs to the quinazoline family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural diversity among these compounds allows for varying degrees of biological activity based on modifications to their chemical structure. For instance, the presence of different substituents can significantly influence their interaction with biological targets and overall efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The furan moiety may enhance binding affinity to proteins or nucleic acids, while the quinazoline core facilitates interactions necessary for its pharmacological effects.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For example, studies have shown that compounds with similar scaffolds can inhibit the growth of various cancer cell lines, including MDA-MB-231 and HT-29. The structure–activity relationship (SAR) analysis indicates that bulky groups or specific substitutions on the quinazoline ring can enhance cytotoxicity against cancer cells .
Anti-inflammatory Properties
Inhibition of soluble epoxide hydrolase (sEH) is a notable mechanism through which quinazoline derivatives exert anti-inflammatory effects. Compounds that target sEH can help maintain high levels of epoxyeicosatrienoic acids (EETs), which are known to reduce inflammation and improve endothelial function . The potential for this compound as an anti-inflammatory agent is supported by its structural similarities to other effective sEH inhibitors.
Antimicrobial Activity
Quinazoline derivatives have also been studied for their antimicrobial properties. The incorporation of specific functional groups can enhance the antibacterial activity against various pathogens. For instance, certain hybrids have shown promising results in inhibiting bacterial growth, indicating a potential application in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activities of quinazoline-based compounds:
- Anticancer Screening : A study evaluated a series of quinazolinone-based hybrids against different cancer cell lines. Compounds exhibited IC50 values ranging from 0.36 to 40.90 μM, highlighting the importance of structural modifications in enhancing anticancer efficacy .
- sEH Inhibition : Research identified novel quinazolinone derivatives that selectively inhibit sEH with IC50 values between 0.30 and 0.66 μM. These findings suggest that modifications to the quinazoline scaffold can lead to potent anti-inflammatory agents .
- Antiviral Activity : Some quinazolines have demonstrated antiviral properties against human cytomegalovirus (HCMV), with certain derivatives showing lower effective concentrations than standard antiviral drugs .
Data Table: Summary of Biological Activities
| Biological Activity | Compound | IC50 Value (μM) | Target |
|---|---|---|---|
| Anticancer | Hybrid 1 | 0.36 | MDA-MB-231 |
| Anti-inflammatory | Compound A | 0.30 | sEH |
| Antiviral | Compound B | <0.1 | HCMV |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
For example, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares functional and structural motifs, such as:
- A fused heterocyclic core (thiazolo[3,2-a]pyrimidine vs. quinazoline).
- Ester groups (ethyl carboxylate vs. methyl carboxylate).
- Substituted side chains (trimethoxybenzylidene vs. furan-methylamino-hexyl).
Table 1: Structural and Crystallographic Comparison
Key Differences:
Crystallographic Data: The comparator compound’s monoclinic system and intermolecular interactions (e.g., C–H···O) suggest a tightly packed lattice, whereas the target compound’s crystallinity remains uncharacterized in the evidence .
Methodological Considerations for Comparison
The SHELX suite () is critical for refining crystal structures of such compounds. For example:
- SHELXL refines small-molecule structures using high-resolution data.
- SHELXS/SHELXD solve structures via direct methods, though superior phasing tools now exist . Without crystallographic data for the target compound, comparisons rely on computational modeling or analog extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
